1-(Benzenesulfonyl)azepane
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Overview
Description
1-(Benzenesulfonyl)azepane is a chemical compound with the molecular formula C12H17NO2S It consists of an azepane ring, a seven-membered nitrogen-containing heterocycle, bonded to a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)azepane can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with azepane in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where the sulfonyl group is replaced by other substituents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce substituents onto the benzene ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while reduction can produce various sulfonamide derivatives .
Scientific Research Applications
1-(Benzenesulfonyl)azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)azepane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(Benzenesulfonyl)azepane can be compared with other similar compounds, such as:
Azepane: A seven-membered nitrogen-containing ring without the benzenesulfonyl group.
Oxepane: A seven-membered ring containing an oxygen atom instead of nitrogen.
Thiepane: A seven-membered ring containing a sulfur atom instead of nitrogen.
Uniqueness: The presence of the benzenesulfonyl group in this compound imparts unique chemical and biological properties, making it distinct from other azepane derivatives.
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
1-(benzenesulfonyl)azepane |
InChI |
InChI=1S/C12H17NO2S/c14-16(15,12-8-4-3-5-9-12)13-10-6-1-2-7-11-13/h3-5,8-9H,1-2,6-7,10-11H2 |
InChI Key |
SYWRFUXCKANUHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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